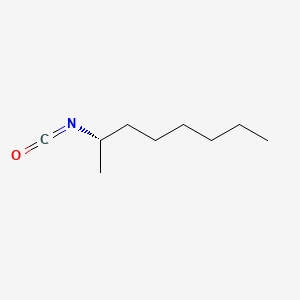

(2S)-2-Isocyanatooctane

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-isocyanatooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWPDIQXUDUDPL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314071 | |

| Record name | (2S)-2-Isocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-87-3 | |

| Record name | (2S)-2-Isocyanatooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Isocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s 2 Isocyanatooctane

Asymmetric Synthesis Approaches to Chiral Isocyanates

Asymmetric synthesis provides a direct pathway to chiral molecules from achiral or racemic precursors, or by utilizing existing chirality from natural sources. typeset.io

Stereoselective transformations are a cornerstone of modern organic synthesis, allowing for the conversion of a precursor molecule with a defined stereocenter into the desired chiral product with high fidelity.

One of the most reliable and well-established methods for the synthesis of isocyanates from carboxylic acids is the Curtius rearrangement . nih.govnih.govnih.gov This reaction proceeds through an acyl azide (B81097) intermediate and is known to occur with complete retention of stereochemistry at the migrating carbon center. nih.govnih.gov For the synthesis of (2S)-2-Isocyanatooctane, this would involve the use of (S)-2-methyloctanoic acid as the starting material. The carboxylic acid is first converted to an activated form, such as an acyl chloride or a mixed anhydride, which then reacts with an azide source (e.g., sodium azide) to form the acyl azide. Thermal or photochemical decomposition of the acyl azide leads to the desired (2S)-2-Isocyanatooctane.

Another prominent stereoselective route begins with a chiral secondary alcohol. The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups with clean inversion of configuration. organic-chemistry.orgthermofisher.commdpi.com Starting with (R)-2-octanol, a Mitsunobu reaction using a nitrogen nucleophile like diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) can produce (S)-2-azidooctane. researchgate.netacs.org Subsequent reduction of the azide to the corresponding amine followed by conversion to the isocyanate, or direct conversion of the azide, can yield the target molecule. The synthesis of organic azides should be handled with care due to their potential instability. ucsb.edu

A third approach involves the direct conversion of a chiral amine. Commercially available (S)-2-aminooctane can be converted to (2S)-2-Isocyanatooctane by reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. wikipedia.org While effective, this method requires stringent safety precautions due to the high toxicity of phosgene and its derivatives. acs.org Phosgene-free methods are increasingly sought after for industrial applications. researchgate.netgoogle.com

| Precursor | Key Transformation | Reagents | Stereochemical Outcome |

| (S)-2-Methyloctanoic Acid | Curtius Rearrangement | 1. SOCl₂ or (COCl)₂2. NaN₃3. Heat | Retention |

| (R)-2-Octanol | Mitsunobu Reaction | 1. PPh₃, DEAD/DIAD2. DPPA or HN₃ | Inversion |

| (S)-2-Aminooctane | Phosgenation | COCl₂ or Triphosgene | Retention |

Chiral Pool-Based Synthesis Strategies

The chiral pool refers to the collection of abundant and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. mdpi.com These can serve as versatile starting materials for the synthesis of complex chiral molecules.

For the synthesis of (2S)-2-Isocyanatooctane, the most direct chiral pool precursors are (S)-2-octanol and (S)-2-aminooctane. (S)-2-octanol can be obtained through the resolution of racemic 2-octanol. (S)-2-aminooctane is also commercially available with high enantiomeric purity. sigmaaldrich.comfishersci.at

The synthetic pathways from these chiral pool precursors would follow the stereoselective transformations described in the previous section. For instance, starting with (S)-2-octanol, one could perform a two-step sequence involving conversion to a suitable leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an isocyanate source, although this can be challenging and may lead to elimination byproducts. A more reliable route would be the Mitsunobu reaction with inversion of configuration as previously mentioned, which would necessitate starting with (R)-2-octanol to obtain the (S)-isocyanate.

The use of (S)-2-aminooctane as the starting material from the chiral pool is a more direct approach. The conversion to the isocyanate can be achieved through phosgenation or by using other reagents designed for this transformation.

| Chiral Pool Precursor | Synthetic Strategy |

| (S)-2-Octanol | Conversion to a leaving group and substitution, or Mitsunobu reaction (requires R-enantiomer for S-product). |

| (S)-2-Aminooctane | Direct conversion to the isocyanate via phosgenation or other methods. |

Catalytic Routes for the Enantioselective Formation of (2S)-2-Isocyanatooctane

Catalytic methods offer an elegant and efficient way to generate chirality, often with high atom economy and in a highly enantioselective manner.

Transition metal catalysis has revolutionized asymmetric synthesis. While the direct metal-catalyzed enantioselective synthesis of simple alkyl isocyanates is still an emerging field, related transformations have been well-documented. For example, rhodium- and nickel-catalyzed cycloaddition reactions involving isocyanates have been shown to proceed with high enantioselectivity. These reactions, however, typically involve unsaturated isocyanates.

A hypothetical approach for (2S)-2-Isocyanatooctane could involve the asymmetric hydroamination of an alkene followed by conversion of the resulting chiral amine to the isocyanate. Alternatively, the development of a catalytic system that could directly convert a racemic or prochiral precursor into the chiral isocyanate is a topic of ongoing research.

| Catalyst Type | Potential Reaction | Comments |

| Rhodium Complexes | Asymmetric hydroamination of 1-octene, followed by conversion to isocyanate. | The direct catalytic asymmetric synthesis of alkyl isocyanates is not yet well-established. |

| Palladium Complexes | Reductive carbonylation of a suitable nitroalkane precursor. wikipedia.org | May require specific ligands and conditions to achieve high enantioselectivity for an alkyl substrate. |

| Copper Complexes | Catalytic amination of a C-H bond followed by isocyanate formation. | C-H activation of alkanes remains a significant challenge, especially for achieving high stereocontrol. |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Similar to metal catalysis, the direct organocatalytic synthesis of (2S)-2-Isocyanatooctane has not been extensively reported. However, organocatalysis is widely used to prepare chiral precursors with high enantiomeric excess.

For example, chiral phosphoric acids or thiourea-based organocatalysts could potentially be employed in the asymmetric synthesis of a chiral amine or alcohol that serves as a precursor to (2S)-2-Isocyanatooctane. The enantioselective organocatalytic reduction of 2-octanone (B155638) to (S)-2-octanol is a feasible route. This chiral alcohol can then be converted to the desired isocyanate via the methods described in section 2.1.1.

| Organocatalyst Type | Potential Application | Precursor Synthesized |

| Chiral Phosphoric Acid | Asymmetric reduction of 2-octanone. | (S)-2-Octanol |

| Thiourea-based Catalysts | Asymmetric Strecker reaction with heptanal. | α-Amino nitrile, precursor to (S)-2-aminooctane. |

| Proline Derivatives | Asymmetric α-amination of aldehydes or ketones. | Chiral amine precursor. |

Mechanistic Considerations in the Stereocontrol of (2S)-2-Isocyanatooctane Synthesis

The stereochemical outcome of the synthesis of (2S)-2-Isocyanatooctane is dictated by the mechanism of the key bond-forming or bond-breaking steps.

In the Curtius rearrangement , the migration of the alkyl group from the carbonyl carbon to the nitrogen atom is a concerted process. nih.govnih.gov This means that the bond-breaking and bond-forming events occur simultaneously, proceeding through a cyclic transition state. This concerted mechanism ensures that the stereochemical integrity of the migrating group is fully retained. Thus, starting with a carboxylic acid of (S) configuration will yield an isocyanate with (S) configuration.

The Mitsunobu reaction is a classic example of a reaction that proceeds with inversion of stereochemistry. The reaction is initiated by the activation of the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This forms a good leaving group, which is then displaced by the nucleophile in an Sₙ2-type mechanism. organic-chemistry.orgmdpi.com The backside attack of the nucleophile on the stereogenic carbon atom leads to a clean inversion of its configuration. Therefore, to obtain (2S)-2-Isocyanatooctane from a chiral alcohol via the Mitsunobu reaction, one must start with (R)-2-octanol.

In catalytic asymmetric syntheses , the stereocontrol is exerted by the chiral catalyst. The catalyst creates a chiral environment around the substrate, and the transition states leading to the two possible enantiomers become diastereomeric and thus have different energies. The catalyst is designed to lower the activation energy of the pathway leading to the desired enantiomer, resulting in its formation as the major product. The specific nature of the catalyst-substrate interactions, including steric and electronic factors, determines the degree of enantioselectivity.

Green Chemistry Principles in (2S)-2-Isocyanatooctane Production Research

The production of isocyanates has traditionally relied on hazardous reagents, most notably phosgene and its derivatives. researchgate.net Consequently, a significant focus of modern chemical research is the development of greener and more sustainable synthetic alternatives. nih.govacs.org The application of green chemistry principles to the synthesis of (2S)-2-Isocyanatooctane is critical for minimizing environmental impact and enhancing process safety. dokumen.pub

Several key principles of green chemistry are particularly relevant to the production of this chiral isocyanate:

Prevention of Waste: The ideal synthesis has a high atom economy, minimizing the formation of byproducts. The Curtius rearrangement, for instance, is relatively atom-economical, with the main byproduct being nitrogen gas. Research focuses on optimizing reaction conditions to maximize yield and reduce the need for purification steps that generate waste.

Use of Less Hazardous Chemical Syntheses: A primary goal is the avoidance of highly toxic reagents like phosgene. researchgate.net Phosgene-free routes, such as the Curtius rearrangement or the use of dimethyl carbonate as a carbonyl source, are actively being explored. dokumen.pub

Use of Safer Solvents and Auxiliaries: Research efforts are directed towards replacing hazardous organic solvents with greener alternatives such as ionic liquids or even water. bohrium.com For instance, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bioderived solvent, has been explored for isocyanate synthesis. acs.org The development of solvent-free or low-solvent reaction conditions is also a key area of investigation. acs.org

Use of Renewable Feedstocks: While the synthesis of (2S)-2-Isocyanatooctane would likely start from petroleum-derived precursors, a long-term green chemistry goal is the use of bio-based feedstocks. Research into the production of chiral amines and alcohols from renewable resources could eventually provide a sustainable starting point for the synthesis of such isocyanates.

Catalysis: The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. rsc.org Research into catalytic versions of the Curtius rearrangement or the development of new catalytic cycles for the direct carbonylation of amines to isocyanates is ongoing. Catalytic processes reduce waste and often allow for milder reaction conditions.

The following table provides a hypothetical comparison of a traditional versus a greener synthetic approach for (2S)-2-Isocyanatooctane, highlighting key green chemistry metrics.

| Metric | Traditional Method (Phosgene-based) | Greener Method (Catalytic Curtius Rearrangement) |

| Starting Material | (2S)-2-Aminooctane | (2S)-2-Methylheptanoic Acid |

| Key Reagent | Phosgene | Diphenylphosphoryl azide (catalytic) |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Byproducts | HCl, excess phosgene | Nitrogen, Diphenylphosphonic acid (recyclable) |

| Atom Economy | Low | High |

| Safety Concerns | High (use of highly toxic phosgene) | Moderate (azide intermediates) |

Detailed research findings indicate that the choice of reagents and reaction conditions significantly impacts the environmental footprint of isocyanate production. For example, the use of solid-supported reagents or microreactor technology can enhance safety and efficiency, further aligning the synthesis with green chemistry principles.

Reactivity and Transformation Pathways of 2s 2 Isocyanatooctane

Cycloaddition Reactions Involving the Isocyanate Moiety of (2S)-2-Isocyanatooctane

The isocyanate group (-N=C=O) of (2S)-2-Isocyanatooctane contains two orthogonal π-systems, enabling its participation in various cycloaddition reactions. These reactions are powerful tools for the construction of four, five, and six-membered heterocyclic rings.

The [2+2] cycloaddition reaction is a key transformation for synthesizing four-membered rings. In the context of isocyanates, this typically involves the reaction of the C=N or C=O double bond with an alkene or another π-system. The reaction of chlorosulfonyl isocyanate (CSI) with alkenes is a well-studied example of a [2+2] cycloaddition that proceeds to form β-lactams. researchtrends.net The mechanism can be either concerted or stepwise, often involving a 1,4-diradical intermediate, particularly with electron-rich alkenes. researchtrends.net

For a chiral substrate like (2S)-2-Isocyanatooctane, the stereochemistry of the starting material can influence the stereochemical outcome of the cycloaddition. Studies on the [2+2] cycloaddition of chlorosulfonyl isocyanate to chiral alkoxyallenes have demonstrated that the conformation of the chiral substrate plays a crucial role in determining the degree of asymmetric induction. usc.edu While specific studies on the [2+2] cycloaddition of (2S)-2-Isocyanatooctane are not extensively documented in publicly available literature, the principles derived from similar chiral systems suggest that its reaction with suitable partners would lead to the formation of chiral β-lactams or other four-membered heterocycles. The diastereoselectivity of such a reaction would be highly dependent on the nature of the other reactant and the reaction conditions.

Table 1: Representative [2+2] Cycloaddition of a Chiral Isocyanate with an Alkene This table presents a hypothetical reaction based on known principles of [2+2] cycloadditions involving chiral isocyanates.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Expected Outcome |

| (2S)-2-Isocyanatooctane | Ethene | (S)-1-(octan-2-yl)azetidin-2-one | Lewis Acid | Formation of a chiral β-lactam |

| (2S)-2-Isocyanatooctane | Cyclopentadiene | Chiral cycloadduct | Thermal | Diels-Alder type reaction with the C=N bond acting as a dienophile |

The [2+2+2] cycloaddition is a powerful method for the synthesis of six-membered rings, often catalyzed by transition metals. Rhodium-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes have been developed to produce substituted indolizinones and quinolizinones. This reaction demonstrates the utility of the isocyanate moiety as a two-atom component in the construction of complex heterocyclic systems.

While specific examples involving (2S)-2-Isocyanatooctane are not readily found, its participation in such a reaction would require prior modification to introduce an alkenyl or alkynyl tether. For instance, if (2S)-2-Isocyanatooctane were derivatized to an alkenyl isocyanate, it could potentially undergo an intramolecular [2+2+2] cycloaddition with an alkyne, leading to the formation of a chiral bicyclic system. The stereocenter in the octane (B31449) chain would be expected to influence the facial selectivity of the cycloaddition, potentially leading to a high degree of diastereoselectivity in the product.

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. The isocyanate group can act as a dipolarophile, reacting with a 1,3-dipole. For example, the reaction of nitrones with isocyanates has been studied computationally, revealing that the reaction can proceed through either a concerted or a stepwise mechanism depending on the solvent polarity. acs.org These reactions lead to the formation of 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines. acs.org

The reaction of (2S)-2-Isocyanatooctane with a nitrone would be expected to yield a chiral five-membered heterocycle. The inherent chirality of the isocyanate would likely direct the approach of the 1,3-dipole, resulting in a diastereoselective cycloaddition. The regioselectivity of the addition (i.e., which double bond of the isocyanate reacts) would be influenced by both steric and electronic factors of the reactants.

Polymerization Studies of (2S)-2-Isocyanatooctane

The polymerization of isocyanates can lead to the formation of polyisocyanates, which are helical polymers with a rigid backbone. The chirality of a monomer like (2S)-2-Isocyanatooctane can be transferred to the polymer, resulting in the formation of macromolecules with a preferred helical sense.

The asymmetric polymerization of isocyanates is a key method for producing optically active, helical polymers. The use of a chiral monomer like (2S)-2-Isocyanatooctane in polymerization can lead to a polymer with a high degree of helicity, where the polymer chain adopts a preferred screw-sense. This phenomenon is often referred to as "chirality transfer."

Furthermore, the asymmetric copolymerization of chiral isocyanates with other monomers, such as meso-epoxides, has been shown to be an effective strategy for synthesizing optically active polyurethanes. researchgate.net Catalytic systems, such as biphenol-linked bimetallic Co(III) complexes, have been found to be highly efficient in these copolymerizations, affording polymers with a completely alternating nature and high enantioselectivity. researchgate.net The copolymerization of (2S)-2-Isocyanatooctane with a suitable comonomer in the presence of a stereoselective catalyst could lead to novel chiral polyurethanes with tailored properties. Research on the anionic polymerization of other chiral isocyanates has also demonstrated that the choice of initiator can influence the optical activity of the resulting polymer. researchgate.net

Table 2: Representative Asymmetric Polymerization of a Chiral Isocyanate This table presents a hypothetical polymerization based on known principles of asymmetric polymerization of chiral isocyanates.

| Monomer | Catalyst System | Polymer Architecture | Key Finding |

| (2S)-2-Isocyanatooctane | Chiral Titanocene Complex | Isotactic Poly((S)-2-isocyanatooctane) | Formation of a polymer with a preferred helical sense. |

| (2S)-2-Isocyanatooctane & Epoxide | Bimetallic Co(III) Complex | Alternating Chiral Polyurethane | High enantioselectivity and stereoregularity in the resulting copolymer. researchgate.net |

Controlled polymerization techniques are crucial for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and specific stereostructures. For isocyanates, anionic polymerization has been a primary method for achieving living polymerization, which allows for the synthesis of well-defined block copolymers and other complex architectures.

The polymerization of n-alkyl isocyanates using chiral half-titanocene complexes has been shown to proceed via a coordination polymerization mechanism, leading to chiral polymers. dntb.gov.ua In these systems, the chirality of the catalyst can direct the stereochemistry of the polymerization, resulting in the formation of only one helical sense of the polymer. dntb.gov.ua Applying such a controlled polymerization technique to (2S)-2-Isocyanatooctane could provide a pathway to stereoregular polymers with a high degree of control over the macromolecular structure. The resulting polymers would be expected to exhibit strong chiroptical properties due to the ordered helical structure induced by the chiral side chains.

Nucleophilic Addition Reactions with (2S)-2-Isocyanatooctane

The most fundamental reaction of isocyanates is the nucleophilic addition to the carbon-nitrogen double bond system (-N=C=O). nih.gov The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. youtube.com This allows for facile attack by nucleophiles, breaking the C=O pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield the final product. nih.gov For (2S)-2-Isocyanatooctane, these reactions serve as a straightforward method to introduce a chiral octyl fragment into various molecular scaffolds. researchgate.net

The reaction between an isocyanate and a primary or secondary amine is a rapid and generally high-yielding process that produces substituted ureas. wikipedia.orgmdpi.com When (2S)-2-Isocyanatooctane reacts with an amine, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This forms a stable C-N bond and, after proton transfer, results in a chiral urea (B33335) derivative. Due to the chirality of the isocyanate, the reaction with a prochiral or another chiral amine can lead to the formation of diastereomers.

The reaction is typically very fast and often does not require catalysis. mdpi.com The versatility of this reaction allows for the synthesis of a wide library of chiral ureas by varying the amine component. These urea derivatives are significant structural motifs in medicinal chemistry and materials science. While specific data for (2S)-2-Isocyanatooctane is not extensively published, the reaction of analogous chiral isocyanates, such as (R)-(+)-α-Methylbenzyl isocyanate, with various amines demonstrates the general utility and conditions for this transformation. libretexts.orgyoutube.com

Table 1: Representative Synthesis of Chiral Urea Derivatives from a Chiral Isocyanate and Various Amines This table presents data for the analogous reaction with (R)-(+)-α-Methylbenzyl isocyanate to illustrate the typical scope and yields.

| Amine Reactant | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | Dichloromethane (DCM) | Room Temp, 2h | N-(1-phenylethyl)-N'-phenylurea | 95 |

| Benzylamine | Tetrahydrofuran (THF) | Room Temp, 1h | N-benzyl-N'-(1-phenylethyl)urea | 98 |

| Cyclohexylamine | Diethyl Ether | 0 °C to Room Temp, 3h | N-cyclohexyl-N'-(1-phenylethyl)urea | 94 |

| Di-n-butylamine | Acetonitrile | Room Temp, 4h | N,N-dibutyl-N'-(1-phenylethyl)urea | 92 |

In a similar fashion to urea formation, (2S)-2-Isocyanatooctane can react with alcohols to form chiral carbamic acid derivatives, commonly known as carbamates or urethanes. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organometallic compound (e.g., dibutyltin (B87310) dilaurate), to proceed at a reasonable rate. mdpi.comchemistrysteps.com

This transformation is a cornerstone of polyurethane chemistry but is also widely used in the synthesis of pharmaceuticals and agrochemicals. The resulting carbamate (B1207046) links the chiral (2S)-octyl group to the R-group of the alcohol, providing access to a diverse range of chiral molecules. The reaction is versatile, accommodating primary, secondary, and, to a lesser extent, tertiary alcohols. mdpi.com

Table 2: Representative Synthesis of Chiral Carbamates from a Chiral Isocyanate and Various Alcohols This table presents data for the analogous reaction with (R)-(+)-α-Methylbenzyl isocyanate to illustrate typical reaction conditions.

| Alcohol Reactant | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Methanol | Triethylamine | THF | 40 °C, 8h | Methyl (1-phenylethyl)carbamate | 90 |

| Isopropanol | Dibutyltin dilaurate | Toluene | 60 °C, 6h | Isopropyl (1-phenylethyl)carbamate | 88 |

| Phenol | Triethylamine | Acetonitrile | 50 °C, 12h | Phenyl (1-phenylethyl)carbamate | 85 |

| Benzyl Alcohol | None | Toluene | 80 °C, 24h | Benzyl (1-phenylethyl)carbamate | 75 |

C-H Functionalization and Amidation Strategies Utilizing (2S)-2-Isocyanatooctane

Modern synthetic chemistry has seen the rise of C-H functionalization as a powerful tool for creating complex molecules in a more atom- and step-economical manner. Isocyanates, including chiral variants like (2S)-2-Isocyanatooctane, have emerged as valuable reagents in these transformations, particularly in transition-metal-catalyzed C-H amidation reactions. youtube.com

In these reactions, a directing group on a substrate guides a metal catalyst (commonly rhodium or cobalt) to activate a specific C-H bond (typically an aromatic or heterocyclic C(sp²)-H bond). youtube.comelectronicsandbooks.com The activated C-M bond then undergoes insertion by the isocyanate. Subsequent reductive elimination yields the amidated product and regenerates the catalyst. This strategy allows for the direct installation of a chiral N-octylcarboxamido group onto a substrate without pre-functionalization. The scope of these reactions has been shown to be broad, tolerating various directing groups and a range of both aryl and alkyl isocyanates. nih.gov

Table 3: Examples of Transition-Metal-Catalyzed C-H Amidation with Alkyl Isocyanates This table shows representative examples from the literature with various alkyl isocyanates, for which (2S)-2-Isocyanatooctane would be an analogous chiral substrate.

| Substrate (Directing Group) | Isocyanate | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1-Phenyl-1H-pyrazole | Cyclohexyl isocyanate | Cp*Co(CH3CN)32 | N-cyclohexyl-2-(1H-pyrazol-1-yl)benzamide | 92 |

| 2-Phenylpyridine | n-Butyl isocyanate | [Cp*RhCl2]2 / AgSbF6 | N-butyl-2-(pyridin-2-yl)benzamide | 85 |

| N-pivaloyl-indole | Ethyl isocyanate | Cp*Rh(CH3CN)32 | 2-(N-ethylcarbamoyl)-N-pivaloyl-indole | 78 |

| 8-Methylquinoline | tert-Butyl isocyanate | [Cp*RhCl2]2 / AgSbF6 | N-tert-butyl-2-(quinolin-8-yl)acetamide | 71 |

Halofunctionalization Reactions Involving Chiral Isocyanates (e.g., Iodoisocyanation)

Halofunctionalization reactions involve the addition of a halogen and another functional group across a double bond. A specific and synthetically useful example is iodoisocyanation, the addition of iodine and an isocyanate group. This reaction provides a direct route to β-iodo isocyanates, which are versatile intermediates for synthesizing nitrogen-containing compounds like aziridines and amino alcohols. electronicsandbooks.comlookchem.com

The reaction of an alkene with iodine isocyanate (INCO), often generated in situ from silver cyanate (B1221674) (AgNCO) and iodine (I₂), proceeds via an electrophilic addition mechanism. electronicsandbooks.comnih.gov The iodine first adds to the alkene to form a cyclic iodonium (B1229267) ion intermediate. lookchem.commasterorganicchemistry.com This three-membered ring is then opened by nucleophilic attack from the nitrogen atom of the isocyanate anion (NCO⁻). The attack occurs at one of the carbons of the former double bond from the side opposite to the iodonium bridge (backside attack), resulting in a stereospecific anti-addition of the iodine and isocyanate groups. lookchem.com With a chiral isocyanate like (2S)-2-Isocyanatooctane, this pathway would generate diastereomeric β-iodo isocyanate products, which can be further transformed into other chiral molecules.

Table 4: Representative Examples of Iodoisocyanation of Alkenes This table shows examples from the literature illustrating the scope of the iodoisocyanation reaction.

| Alkene Reactant | Reagents | Solvent | Product (β-Iodo Isocyanate) | Yield (%) |

|---|---|---|---|---|

| Cyclohexene | I₂, AgNCO | Diethyl Ether | trans-1-Iodo-2-isocyanatocyclohexane | 85 |

| Styrene | I₂, AgNCO | Diethyl Ether | 2-Iodo-1-isocyanato-1-phenylethane | 78 |

| 1-Octene | I₂, AgNCO | Tetrahydrofuran (THF) | 1-Iodo-2-isocyanatooctane | 90 |

| cis-2-Butene | I₂, AgNCO | Diethyl Ether | threo-2-Iodo-3-isocyanatobutane | 98 |

Mechanistic Investigations and Computational Studies of 2s 2 Isocyanatooctane Reactivity and Stereochemistry

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The isocyanate functional group is a versatile electrophile, readily reacting with a variety of nucleophiles such as alcohols, amines, and water. In the context of (2S)-2-Isocyanatooctane, the chirality at the C2 position can influence the approach of nucleophiles, potentially leading to diastereoselective product formation.

Studies on analogous chiral isocyanates have shown that their reactions can be highly dependent on the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in asymmetric copolymerization reactions, chiral isocyanates can be utilized to introduce stereoregularity into polymer backbones. While specific studies on (2S)-2-Isocyanatooctane are not extensively documented in publicly available literature, the behavior of similar secondary chiral isocyanates in polymerization and other transformations provides valuable insights. The steric hindrance around the chiral center can direct the incoming nucleophile to a specific face of the isocyanate, thereby controlling the stereochemical outcome of the reaction.

Kinetic and Stereochemical Analyses of Reaction Pathways

The kinetics of isocyanate reactions are well-established to be influenced by electronic and steric factors. For (2S)-2-Isocyanatooctane, the secondary nature of the isocyanate group suggests a moderate reactivity compared to primary or tertiary analogs. The stereochemistry of the reaction pathway is of paramount importance. In reactions with chiral nucleophiles, a matched or mismatched pairing can lead to significant differences in reaction rates and product distributions.

Computational Chemistry Approaches for Understanding Chiral Isocyanate Behavior

Computational chemistry provides a powerful lens through which to understand the intricacies of chiral isocyanate reactivity at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure, reactivity, and thermochemistry of molecules. For (2S)-2-Isocyanatooctane, DFT calculations can be employed to determine key properties that govern its chemical behavior.

A computational study on the cyclotrimerization of various alkyl isocyanates provides a framework for understanding the thermodynamics of (2S)-2-Isocyanatooctane. rsc.org The study revealed that the cyclotrimerization of isocyanates is a highly exothermic process. For secondary alkyl isocyanates, the enthalpy of this reaction is influenced by the steric bulk of the alkyl group. rsc.org The table below, adapted from analogous systems, illustrates the calculated thermodynamic parameters for the cyclotrimerization of isocyanates, highlighting the influence of the substituent's steric hindrance.

| Isocyanate | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Methyl isocyanate | -36.4 | -26.5 |

| Ethyl isocyanate | -36.1 | -26.0 |

| iso-Propyl isocyanate | -33.9 | -23.4 |

| tert-Butyl isocyanate | -26.9 | -15.8 |

This table presents data for analogous alkyl isocyanates to illustrate the general trend of decreasing exothermicity with increasing steric hindrance. Specific values for (2S)-2-Isocyanatooctane would require dedicated calculations.

These calculations can also be used to model the reaction pathways of (2S)-2-Isocyanatooctane with various nucleophiles, providing insights into the transition state structures and activation energies, which are crucial for understanding the reaction kinetics and stereoselectivity.

Molecular Dynamics Simulations and Conformational Analysis

The conformational landscape of (2S)-2-Isocyanatooctane is critical to its reactivity. Molecular dynamics (MD) simulations can be utilized to explore the accessible conformations of the molecule in different solvent environments. The orientation of the isocyanate group relative to the chiral center and the alkyl chain can significantly impact its accessibility to incoming reactants.

Conformational analysis helps in identifying the lowest energy conformers, which are likely to be the most populated and therefore the most reactive species in a given reaction. This information is vital for accurately modeling reaction mechanisms and predicting stereochemical outcomes.

Transition State Modeling for Enantioselectivity Prediction

A key application of computational chemistry in the study of chiral molecules is the modeling of transition states to predict enantioselectivity. For reactions involving (2S)-2-Isocyanatooctane and a prochiral nucleophile in the presence of a chiral catalyst, or with a chiral nucleophile, multiple diastereomeric transition states are possible.

By calculating the energies of these competing transition states, it is possible to predict which reaction pathway is favored and thus the major stereoisomer that will be formed. This predictive power is invaluable in the rational design of asymmetric syntheses. Although specific transition state models for (2S)-2-Isocyanatooctane are not yet published, the methodologies developed for other chiral systems can be directly applied. nih.gov The difference in the free energies of the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess of the product.

Applications of 2s 2 Isocyanatooctane in Advanced Materials Research

Chiral Polymer Synthesis and Design with (2S)-2-Isocyanatooctane

The incorporation of (2S)-2-isocyanatooctane into polymer chains is a key strategy for creating macromolecules with controlled chirality. This chirality can influence the polymer's secondary structure, leading to the formation of helical conformations and other ordered arrangements, which are crucial for applications in optics and enantioselective recognition.

Optically active polyurethanes are a class of polymers that exhibit chiroptical properties, such as optical rotation, due to the presence of chiral centers in their backbone. The synthesis of these materials often involves the polymerization of chiral monomers, such as (2S)-2-isocyanatooctane, with diols. The resulting polyurethanes possess a regular arrangement of chiral units, which can lead to a high degree of stereoregularity and enhanced thermal stability. nih.govresearchgate.net

Recent research has focused on the asymmetric copolymerization of meso-epoxides with highly reactive isocyanates, catalyzed by chiral metal complexes, to produce optically active polyurethanes with high enantioselectivity, reaching up to 94% enantiomeric excess (ee). nih.govresearchgate.netresearchgate.net This method provides a versatile approach to synthesizing chiral polymers with nitrogen-containing functionalities. nih.govresearchgate.net The steric hindrance of the catalyst's ligands has been found to be a critical factor influencing the catalytic activity and the enantioselectivity of the resulting polymer. nih.govresearchgate.net

Table 1: Properties of Optically Active Polyurethanes Synthesized with Chiral Isocyanates

| Catalyst System | Monomers | Enantioselectivity (% ee) | Key Findings |

|---|---|---|---|

| Biphenol-linked bimetallic Co(III) complexes | meso-epoxide and isocyanates | Up to 94% | Steric hindrance at the phenolate (B1203915) ortho position of the ligand strongly influences catalytic activity and enantioselectivity. nih.govresearchgate.net |

| Enantiopure binaphthol-linked bimetallic Al(III) complex | Epoxide substrates | High | Allows for stereoconvergent access to stereoregular semi-crystalline polyesters and kinetic resolution of the epoxide substrates. researchgate.net |

Polyisocyanides, also known as poly(isonitrile)s, are a class of polymers with a helical backbone. The helical sense (right-handed or left-handed) of these polymers can be controlled by the use of chiral monomers or chiral catalysts. The copolymerization of achiral isocyanates, such as hexyl isocyanate, with chiral isocyanates can induce a preferential helical screw sense in the resulting polymer chain. acs.org

While direct studies on (2S)-2-isocyanatooctane in polyisocyanide synthesis are not extensively documented in the provided results, the principle of using chiral isocyanates to impart chirality to the polymer backbone is well-established. For instance, the copolymerization of hexyl isocyanate with chiral azo chromophores containing an isocyano functionality leads to copolyisocyanates with a helical conformation. acs.org The transfer of chirality from the side chain to the polymer backbone results in a preference for one helical twist sense. acs.org This methodology can be extrapolated to the use of (2S)-2-isocyanatooctane to create chiral polyisocyanides with controlled helicity. The interplay between the chiral side chains and the helical main chain is a critical area of research for developing new chiroptical materials. acs.org

Functional Materials Incorporating (2S)-2-Isocyanatooctane Derived Structures

The unique structural features of (2S)-2-isocyanatooctane make it a valuable component in the design of functional materials for a variety of applications, particularly in separation science and smart materials.

Chiral stationary phases (CSPs) are essential for the separation of enantiomers in high-performance liquid chromatography (HPLC). nih.govmerckmillipore.comhplc.eu The principle behind chiral separation is the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. cnr.it Isocyanates are frequently used to chemically bond chiral selectors to silica (B1680970) gel, creating robust and durable CSPs. mdpi.comnih.gov

Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209), are widely used as chiral selectors. nih.govnih.gov These can be derivatized with isocyanates to enhance their chiral recognition capabilities. For example, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common polysaccharide-based CSPs. nih.gov While not directly mentioning (2S)-2-isocyanatooctane, the use of chiral isocyanates in the preparation of "Pirkle-type" or brush-type CSPs is a well-established strategy. hplc.euresearchgate.net In this approach, a small chiral molecule is covalently bonded to the silica support, often via a linker that can be derived from an isocyanate. The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage of these types of stationary phases. hplc.eu

Table 2: Examples of Isocyanate-Derived Chiral Stationary Phases

| CSP Type | Chiral Selector | Immobilization Method | Key Feature |

|---|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., phenylcarbamates) | Coating and immobilization with diisocyanates. nih.gov | Broad enantioselectivity for a wide range of racemates. nih.govnih.gov |

| Pirkle-type | Small chiral molecules (e.g., N-3,5-dinitrobenzoyl phenylglycine) | Covalent bonding to aminopropyl silica, often involving isocyanate chemistry. hplc.eu | High column durability and the ability to invert enantiomer elution order. hplc.eu |

| Cyclodextrin-based | β-cyclodextrin derivatives | Immobilization onto silica gel using isocyanate derivatives like 3-(triethoxysilyl)propyl isocyanate. mdpi.com | Enhanced resolution and reduced analysis time compared to native cyclodextrin (B1172386) CSPs. mdpi.com |

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to materials with enhanced functionality. nih.govfrontiersin.org In separation science, these materials are being explored for applications such as chiral separation media. nih.gov The inorganic component, often silica or a metal-organic framework, provides a robust and high-surface-area support, while the organic component, which can be derived from (2S)-2-isocyanatooctane, imparts the desired functionality, such as chiral recognition. nih.govfrontiersin.org

The modification of inorganic surfaces with organic molecules is a key strategy in creating these hybrid materials. nih.govfrontiersin.org Isocyanates can be used to covalently attach chiral organic moieties to inorganic substrates like silica, zirconia, or even graphene. mdpi.comnih.gov For instance, chiral graphene hybrid materials have been developed by functionalizing graphene with chiral organic molecules and have shown promise as chiral stationary phases for chromatographic separation of racemic mixtures. nih.gov The integration of (2S)-2-isocyanatooctane-derived structures into such hybrid systems could lead to novel materials for enantioselective adsorption and separation. rsc.org

Smart or responsive polymers are materials that undergo a significant change in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. nih.gov Polyisocyanates with chiral side chains have been shown to exhibit stimuli-responsive behavior. acs.org For example, the helical conformation of copolyisocyanates containing chiral azo chromophores can be altered by photoisomerization of the azo group, leading to changes in the polymer's chiroptical properties. acs.org

This principle can be applied to the design of smart surfaces. By grafting polymers derived from (2S)-2-isocyanatooctane onto a surface, it is possible to create a responsive interface. For example, a surface modified with a chiral polymer could exhibit changes in its wettability or adhesion properties in response to a specific stimulus. Poly(2-ethyl-2-oxazoline), a thermoresponsive polymer, has been used to create surfaces where cell adhesion and detachment can be controlled by temperature changes. researchgate.net While not directly involving isocyanates, this demonstrates the potential of using responsive polymers to create smart surfaces. The incorporation of the chiral and responsive elements of (2S)-2-isocyanatooctane-derived polymers could lead to the development of surfaces with switchable enantioselective properties.

2s 2 Isocyanatooctane As a Chiral Building Block in Complex Molecule Synthesis

Stereoselective Introduction of Nitrogen-Containing Chirality

(2S)-2-Isocyanatooctane is a valuable reagent for the stereoselective introduction of a nitrogen-containing chiral center. The isocyanate functional group is highly reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols. When (2S)-2-Isocyanatooctane reacts with a prochiral nucleophile or a chiral nucleophile, the inherent chirality of the isocyanate can influence the stereochemical outcome of the reaction, leading to the formation of diastereomeric products in unequal amounts. This diastereoselectivity arises from the differential steric and electronic interactions in the transition states leading to the different diastereomers.

The reaction of (2S)-2-Isocyanatooctane with various nucleophiles leads to the formation of chiral ureas, carbamates, and thiocarbamates. The stereocenter at the C2 position of the octyl chain directs the approach of the nucleophile, resulting in a diastereoselective bond formation. The degree of stereoselectivity is dependent on several factors, including the nature of the nucleophile, the reaction conditions (e.g., solvent, temperature, and catalyst), and the presence of other chiral elements in the reaction partners.

Table 1: Stereoselective Reactions of (2S)-2-Isocyanatooctane with Nucleophiles

| Nucleophile | Product Type | Expected Diastereoselectivity |

| Chiral Amine | Chiral Urea (B33335) | Moderate to High |

| Chiral Alcohol | Chiral Carbamate (B1207046) | Moderate to High |

| Chiral Thiol | Chiral Thiocarbamate | Moderate to High |

Note: The expected diastereoselectivity is based on general principles of asymmetric synthesis and may vary depending on specific reaction conditions and substrates.

Precursors for Chiral Amine and Amine Derivative Synthesis

One of the most significant applications of (2S)-2-Isocyanatooctane is its role as a precursor for the synthesis of chiral secondary amines and their derivatives. The isocyanate group can be readily converted into an amine functionality through various synthetic transformations. A common method involves the hydrolysis of the corresponding urea or carbamate derivatives formed from the isocyanate.

For instance, the reaction of (2S)-2-Isocyanatooctane with a suitable amine followed by hydrolysis of the resulting urea provides a straightforward route to chiral secondary amines. Alternatively, reduction of the isocyanate group, though less common, can also yield the corresponding amine. These synthesized chiral amines are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Application in Peptidomimetic and Bioactive Compound Analogue Research

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The urea linkage, readily formed from the reaction of an isocyanate with an amine, is a common feature in many peptidomimetic structures. (2S)-2-Isocyanatooctane, with its defined stereochemistry, can be incorporated into peptidomimetic scaffolds to introduce chirality and lipophilicity, which can influence the compound's biological activity and pharmacokinetic properties.

Furthermore, the reaction of (2S)-2-Isocyanatooctane with various bioactive amines or alcohols can lead to the generation of novel analogues of known bioactive compounds. This approach allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The chiral octyl group can interact with specific hydrophobic pockets in biological targets, potentially enhancing binding affinity and selectivity. The synthesis of chiral urea and carbamate derivatives from (2S)-2-isocyanatooctane has been explored in the development of compounds with potential biological activity.

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. While less common than other established chiral auxiliaries, the chiral fragment derived from (2S)-2-Isocyanatooctane has the potential to be used in this capacity.

For example, a substrate can be derivatized with (2S)-2-Isocyanatooctane to form a chiral urea or carbamate. The chiral environment provided by the (2S)-2-octyl group can then direct a subsequent reaction, such as an alkylation or an aldol reaction, to proceed with high diastereoselectivity. Following the reaction, the chiral auxiliary can be cleaved to afford the desired product in high enantiomeric purity. The effectiveness of the (2S)-2-octyl group as a chiral auxiliary would depend on its ability to create a well-defined and sterically biased environment around the reacting center.

Advanced Analytical Methodologies for Chiral Isocyanates

Chiroptical Spectroscopy for Enantiomeric Analysis (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules. ethz.ch Circular Dichroism (CD) is a powerful chiroptical technique used to investigate chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov For a chiral isocyanate like (2S)-2-Isocyanatooctane, CD spectroscopy can be a valuable tool for confirming its absolute configuration and determining its enantiomeric purity.

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry. In the case of (2S)-2-Isocyanatooctane, the isocyanate chromophore, while not intrinsically chiral, is perturbed by the chiral center at the C2 position. This interaction gives rise to a characteristic CD signal. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated to the (S) or (R) configuration of the molecule.

Furthermore, CD spectroscopy is instrumental in studying the higher-order structures of polymers derived from chiral isocyanates. The formation of helical structures in polyisocyanates, for instance, can be monitored by the significant enhancement of the CD signal. An empirical analysis of the circular dichroism of related chiral ketones has demonstrated the ability to assign numerical contributions to different structural features, which can be summed to predict the observed CD values with reasonable accuracy. rsc.org This approach could be adapted for chiral isocyanates to build a predictive model for their chiroptical properties.

Recent advancements have seen the development of high-throughput and automated CD systems, which can significantly accelerate the screening and analysis of chiral compounds. nih.gov Additionally, induced circular dichroism (ICD) is a phenomenon where a chiral molecule can induce a CD response in an achiral molecule upon interaction, a technique that could be employed to study the binding of chiral isocyanates to other molecules or surfaces. tum.de

Chromatographic Techniques for Enantiomeric Resolution (focus on stationary phase development and method optimization)

The separation of enantiomers is a critical task in the analysis and preparation of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for the enantiomeric resolution of chiral molecules, including isocyanates. rsc.orgresearchgate.net The key to successful enantioseparation lies in the use of a chiral environment, which is most commonly achieved by employing a Chiral Stationary Phase (CSP). researchgate.netsepscience.com

Stationary Phase Development:

A wide variety of CSPs have been developed for the resolution of racemic compounds. rsc.org These are broadly classified based on the type of chiral selector immobilized on a solid support, typically silica (B1680970) gel. For the separation of chiral isocyanates and their derivatives, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. researchgate.net Derivatives of cellulose (B213188) and amylose (B160209), such as their carbamate (B1207046) or benzoate (B1203000) esters, have shown excellent enantiorecognition capabilities for a broad range of chiral compounds. The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure.

Pirkle-type CSPs: Also known as brush-type phases, these CSPs have a chiral molecule covalently bonded to the support. They are designed to have specific interaction sites (π-acidic/π-basic, hydrogen bonding, steric hindrance) that lead to differential retention of the enantiomers.

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. nih.gov The hydrophobic inner cavity and hydrophilic outer surface of cyclodextrins allow for enantioselective inclusion complexation with guest molecules.

Macrocyclic Antibiotic-based CSPs: These have demonstrated broad enantioselectivity for various classes of compounds and can be operated in different chromatographic modes. csfarmacie.cz

Method Optimization:

Optimizing the chromatographic method is crucial for achieving baseline separation of the enantiomers with good resolution and short analysis times. Key parameters that are typically optimized include:

Mobile Phase Composition: In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is commonly used. The type and concentration of the modifier can significantly affect the retention and selectivity. chromatographyonline.com In reversed-phase HPLC, aqueous-organic mobile phases are employed.

Flow Rate: Adjusting the flow rate can influence the efficiency of the separation.

Temperature: Column temperature can affect the kinetics and thermodynamics of the chiral recognition process, thereby influencing the resolution. researchgate.net

Detector: UV detectors are commonly used for isocyanates and their derivatives. For compounds lacking a chromophore, derivatization or the use of other detectors like a mass spectrometer (MS) may be necessary.

The selection of the appropriate CSP and the fine-tuning of the mobile phase composition are the most critical factors in developing a successful enantioseparation method for (2S)-2-Isocyanatooctane.

| Parameter | Typical Conditions for Chiral HPLC | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Broad applicability and proven success for a wide range of chiral compounds. researchgate.net |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Allows for fine-tuning of polarity to optimize retention and selectivity. chromatographyonline.com |

| Flow Rate | 0.5 - 2.0 mL/min | Balances analysis time with separation efficiency. |

| Column Temperature | 10 - 40 °C | Temperature can influence the enantioselectivity of the CSP. researchgate.net |

| Detection | UV at 220-254 nm | Isocyanate derivatives often have a UV chromophore. |

Advanced Spectroscopic Characterization (e.g., NMR, FTIR) for Structural Elucidation of Chiral Isocyanate Products

While chiroptical and chromatographic methods are essential for enantiomeric analysis, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation of the products derived from chiral isocyanates such as (2S)-2-Isocyanatooctane. phcogj.com

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For reaction products of (2S)-2-Isocyanatooctane, FTIR is particularly useful for:

Monitoring the reaction: The strong and characteristic absorption band of the isocyanate group (-N=C=O) appears around 2270-2250 cm⁻¹. The disappearance of this band can be used to monitor the progress of a reaction.

Identifying the product: The appearance of new absorption bands corresponding to the functional groups formed in the product provides evidence for the reaction's success. For example, the formation of a urethane (B1682113) linkage from the reaction of an isocyanate with an alcohol will result in the appearance of N-H stretching bands (around 3300 cm⁻¹) and C=O stretching bands (around 1700 cm⁻¹).

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |

| Isocyanate (-N=C=O) | 2270-2250 (strong, sharp) |

| Urethane (R-NH-CO-OR') N-H stretch | 3400-3200 (moderate) |

| Urethane (R-NH-CO-OR') C=O stretch | 1740-1680 (strong) |

| Urea (B33335) (R-NH-CO-NH-R') N-H stretch | 3500-3300 (moderate) |

| Urea (R-NH-CO-NH-R') C=O stretch | 1680-1630 (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a product derived from (2S)-2-Isocyanatooctane, the signals corresponding to the protons on the octane (B31449) chain can be assigned. The chemical shift of the proton at the C2 position will be particularly informative about the new functional group attached to it.

¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment. The chemical shift of the carbonyl carbon in a urethane or urea derivative is a key diagnostic signal.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule, confirming the structure of the reaction product unambiguously. The use of advanced NMR techniques is crucial for the characterization of complex molecules. mdpi.commdpi.com

By combining the information from these advanced analytical methodologies, a comprehensive understanding of the enantiomeric purity, and the precise chemical structure of (2S)-2-Isocyanatooctane and its derivatives can be achieved.

Future Research Directions and Emerging Trends in 2s 2 Isocyanatooctane Chemistry

Development of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

The production of enantiomerically pure (2S)-2-Isocyanatooctane is paramount for its application in stereospecific materials and processes. Future research will undoubtedly focus on the development of more efficient and highly selective catalytic systems to achieve this. While various methods exist for the synthesis of isocyanates, achieving high enantioselectivity for secondary isocyanates like 2-isocyanatooctane (B2738985) remains a challenge. researchgate.netorganic-chemistry.org

Emerging trends point towards the use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of the isocyanate formation. For instance, the use of chiral half-titanocene complexes has shown success in the coordination polymerization of other alkyl isocyanates, producing chiral polymers with a specific helical sense. bohrium.comdntb.gov.ua This suggests a promising research direction for the enantioselective synthesis of the (2S)-2-Isocyanatooctane monomer itself, potentially through kinetic resolution of a racemic mixture or an asymmetric synthesis route from a prochiral precursor.

Furthermore, biocatalytic methods are gaining traction for the synthesis of chiral molecules. nih.gov The use of enzymes could offer a highly specific and environmentally benign route to (2S)-2-Isocyanatooctane. Research into identifying or engineering enzymes capable of catalyzing the formation of this specific chiral isocyanate from readily available starting materials is a significant area for future exploration.

A comparative look at potential catalytic approaches is presented below:

| Catalytic Approach | Potential Advantages | Research Focus |

| Chiral Metal Complexes | High activity and turnover numbers. | Development of ligands that induce high enantioselectivity for secondary alkyl isocyanates. |

| Organocatalysis | Metal-free, often milder reaction conditions. youtube.com | Design of new chiral organic catalysts for asymmetric isocyanate synthesis. |

| Biocatalysis | High stereospecificity, environmentally friendly. nih.gov | Screening and engineering of enzymes for the synthesis of (2S)-2-Isocyanatooctane. |

Exploration of New Reaction Pathways and Transformations

The reactivity of the isocyanate group is well-established, primarily involving nucleophilic addition to form urethanes, ureas, and other derivatives. However, the future of (2S)-2-Isocyanatooctane chemistry lies in exploring novel reaction pathways that leverage its chirality. Stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product, are of particular interest. alrasheedcol.edu.iqmasterorganicchemistry.comyoutube.com

One emerging area is the use of chiral isocyanates in asymmetric cycloaddition reactions. For example, asymmetric cycloadditions of isocyanates to vinylaziridines have been reported to yield chiral imidazolidin-2-ones with high enantioselectivity. acs.org Investigating similar reactions with (2S)-2-Isocyanatooctane could lead to the synthesis of novel, enantiomerically pure heterocyclic compounds with potential biological activity.

Another trend is the development of stereoselective polymerization techniques. The anionic polymerization of chiral isocyanates can lead to the formation of helical polymers with a preferred screw-sense. researchgate.net The specific stereochemistry of (2S)-2-Isocyanatooctane can be expected to influence the helical structure of the resulting polymer, a key aspect for its application in chiroptical materials.

Expanding Applications in Novel Functional Material Development

The incorporation of the chiral (2S)-2-isocyanatooctyl group into polymers and other materials is a promising avenue for creating novel functional materials with unique properties. The chirality of the monomer can impart specific optical, mechanical, or recognition properties to the final material.

A significant area of future research is the synthesis and characterization of poly((2S)-2-isocyanatooctane). The helical structure of poly(alkyl isocyanates) is a known phenomenon, and the chirality of the monomer can be used to control the helicity of the polymer chain. bohrium.commrs-j.org This could lead to materials with strong chiroptical properties, such as high specific rotation and intense circular dichroism (CD) signals, making them suitable for applications in optical devices and chiral separations. rsc.org

Furthermore, (2S)-2-Isocyanatooctane can be used as a chiral derivatizing agent or a building block for more complex functional molecules and materials. Its reaction with other functional molecules can lead to the creation of chiral liquid crystals, biocompatible materials, or functional coatings. For instance, isocyanates are used to modify the surface of cellulose (B213188), and using a chiral isocyanate like (2S)-2-Isocyanatooctane could impart chiral recognition capabilities to such materials. polymerexpert.fr

| Material Type | Potential Properties | Potential Applications |

| Poly((2S)-2-isocyanatooctane) | Helical structure, strong chiroptical activity. | Chiral stationary phases for chromatography, optical sensors, chiroptical switches. |

| Chiral Polyurethanes | Enhanced thermal stability, specific mechanical properties. nih.gov | Biocompatible materials, shape-memory polymers, chiral catalysts supports. researchgate.net |

| Functionalized Surfaces | Chiral recognition sites. | Enantioselective separation membranes, biosensors. |

Advanced Computational Modeling for Predictive Understanding of Chirality and Reactivity

Computational chemistry offers powerful tools to understand and predict the behavior of chiral molecules like (2S)-2-Isocyanatooctane. nih.gov Future research will increasingly rely on advanced computational modeling to gain insights into its chirality, reactivity, and the properties of materials derived from it.

Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of the enantioselective synthesis of (2S)-2-Isocyanatooctane with different catalytic systems. acs.org This can help in the rational design of more efficient catalysts by providing information on transition state energies and reaction pathways. Computational studies can also predict the chiroptical properties, such as CD spectra, of (2S)-2-Isocyanatooctane and its derivatives, aiding in their experimental characterization. masterorganicchemistry.commrs-j.org

Molecular dynamics simulations can be used to model the conformational behavior of poly((2S)-2-isocyanatooctane) and predict its macroscopic properties. nih.gov Understanding the relationship between the monomer's chirality and the polymer's helical structure at a molecular level is crucial for designing materials with desired functionalities. These simulations can provide insights into the polymer's stability, mechanical strength, and interactions with other molecules, guiding the development of new functional materials. nih.gov

| Computational Method | Application to (2S)-2-Isocyanatooctane Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for enantioselective synthesis, prediction of chiroptical properties. |

| Molecular Dynamics (MD) | Simulation of polymer chain conformation and dynamics, prediction of material properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions for biocatalytic synthesis. |

常见问题

Q. What are the standard synthetic protocols for preparing (2S)-2-Isocyanatooctane with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves reacting a chiral amine precursor (e.g., (2S)-2-aminooctane) with phosgene or carbonyl diimidazole under anhydrous conditions. Key steps include:

- Chiral precursor purification : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to ensure >99% enantiomeric excess (ee) .

- Isocyanate formation : React the amine with triphosgene in dichloromethane at 0–5°C, monitored by FT-IR for the disappearance of the N-H stretch (~3300 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹) .

- Workup : Quench excess reagents with dry methanol, followed by distillation under reduced pressure to isolate the product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing (2S)-2-Isocyanatooctane?

- Methodological Answer : A combination of techniques ensures structural and purity validation:

- NMR : ¹³C NMR should show the isocyanate carbon at ~120–125 ppm. Chiral centers are confirmed via NOE correlations in 2D-NMR .

- IR Spectroscopy : The isocyanate group exhibits a sharp peak at ~2270 cm⁻¹; absence of amine peaks (~3300 cm⁻¹) confirms complete conversion .

- GC-MS : Use chiral columns (e.g., β-cyclodextrin-based) to verify enantiopurity. Compare retention times with racemic standards .

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (C: ~65%, N: ~6.5%) .

Q. What safety protocols are critical when handling (2S)-2-Isocyanatooctane in the laboratory?

- Methodological Answer : Isocyanates are respiratory sensitizers and require:

- Controlled Environment : Use fume hoods with HEPA filters and negative-pressure systems .

- Personal Protective Equipment (PPE) : Nitrile gloves, air-purifying respirators with organic vapor cartridges, and chemical-resistant aprons .

- Spill Management : Neutralize spills with aqueous ammonia (5% v/v) to convert isocyanate into urea derivatives before disposal .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of (2S)-2-Isocyanatooctane in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries of transition states using B3LYP/6-31G(d) to analyze steric and electronic effects. For example, predict regioselectivity in reactions with secondary amines by comparing activation energies of competing pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics. Polar solvents may stabilize zwitterionic intermediates, altering enantioselectivity .

- Validation : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in reported kinetic data for (2S)-2-Isocyanatooctane’s hydrolysis rates?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace water content. Address this via:

- Controlled Replicate Studies : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) and conduct reactions under inert atmosphere .

- Data Triangulation : Combine UV-Vis (monitoring isocyanate decay at ~280 nm), HPLC (quantifying urea byproduct), and ¹H NMR (time-resolved analysis) .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, pH) contributing to rate differences .

Q. What strategies optimize the use of (2S)-2-Isocyanatooctane in multicomponent reactions (MCRs) for heterocyclic synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃) or organocatalysts (e.g., thioureas) to accelerate imine formation in Ugi-type reactions .

- Solvent Optimization : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents. Dielectric constants >20 often improve cyclization efficiency .

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., nitrene species) and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。